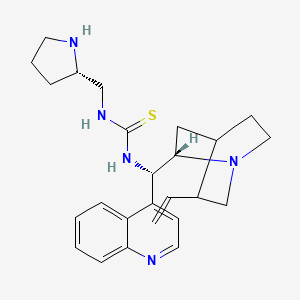
4,7,10,13,16-Pentaoxanonadec-18-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is a chemical compound with the molecular formula C14H26O7 and a molecular weight of 306.35 g/mol . It is known for its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group. This compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaoxanonadec-18-enoic acid typically involves the reaction of allyl-PEG5-COOH with appropriate reagents under controlled conditions . The process may include steps such as esterification, etherification, and oxidation to achieve the desired product. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,7,10,13,16-Pentaoxanonadec-18-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkages in the compound can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of cell membrane interactions and protein conjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antibody-drug conjugates.
Industry: Utilized in the production of specialized polymers and materials
Mecanismo De Acción
The mechanism of action of 4,7,10,13,16-Pentaoxanonadec-18-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The compound’s multiple ether linkages allow it to form stable complexes with various biomolecules, facilitating targeted delivery and controlled release of therapeutic agents . The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
4,7,10,13,16-Pentaoxanonadec-18-ynoic acid: Similar structure but with a triple bond instead of a double bond.
Polyethylene glycol (PEG) derivatives: Compounds with similar ether linkages but varying chain lengths and functional groups.
Uniqueness
4,7,10,13,16-Pentaoxanonadec-18-enoic acid is unique due to its combination of multiple ether linkages and a terminal carboxylic acid group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C14H26O7 |
|---|---|
Peso molecular |
306.35 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h2H,1,3-13H2,(H,15,16) |
Clave InChI |
OTXMPYBGMZFSFS-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)


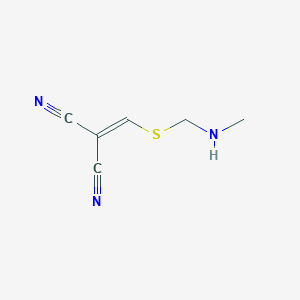
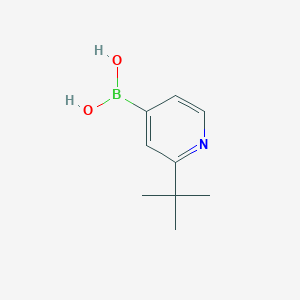


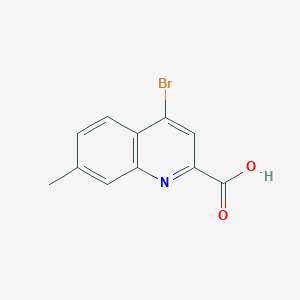

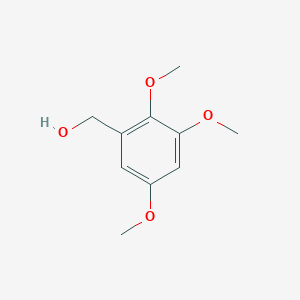
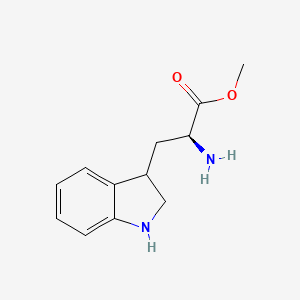
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
